
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid is a hydroxamic acid derivative characterized by a propenyl backbone substituted with a 1-methyl group and a 3-phenoxyphenyl moiety. The acetohydroxamic acid group (-CONHOH) is a critical pharmacophore known for its chelating properties and inhibitory effects on metalloenzymes, particularly those involved in inflammatory pathways (e.g., arachidonate 5-lipoxygenase) . The compound’s design likely aims to optimize binding affinity and metabolic stability through strategic substitution: the 3-phenoxyphenyl group enhances lipophilicity, while the methyl group may reduce oxidative deamination .
Activité Biologique
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound features a prop-2-enyl chain with a phenoxyphenyl substituent. The synthesis typically involves the reaction of acetohydroxamic acid derivatives with appropriate phenolic compounds under controlled conditions to yield the desired structure. The compound's unique configuration contributes to its biological interactions and activity profiles .
2.1 Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer) and DU145 (prostate cancer). The compound acts through mechanisms that may include the induction of apoptosis and modulation of cell cycle progression .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 10 | Induction of apoptosis |
DU145 | 15 | Cell cycle arrest |
MCF7 (Breast) | 12 | Modulation of signaling pathways |
2.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .
Table 2: Anti-inflammatory Activity Data
Assay Type | Result |
---|---|
MMP Inhibition (IC50) | 20 µM |
Cytokine Production Reduction | IL-6 by 50% at 10 µM |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of specific enzymes involved in tumor progression and inflammation, particularly MMPs.
- Apoptotic Pathways: It triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.
- Cell Cycle Regulation: The compound influences cell cycle checkpoints, particularly G1/S transition, thereby preventing the proliferation of cancer cells.
4. Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
4.1 Study on HCT116 Cells
In a study involving HCT116 cells, treatment with the compound resulted in significant cytotoxicity, with an IC50 value determined at 10 µM. Morphological assessments revealed characteristics indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .
4.2 In Vivo Studies
Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These studies further support the compound's potential as a therapeutic agent in oncology .
5. Conclusion
This compound demonstrates promising biological activity across various assays related to cancer treatment and inflammation management. Its mechanisms involving enzyme inhibition, apoptotic induction, and cell cycle regulation highlight its potential as a multi-target therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic properties and therapeutic efficacy in clinical settings.
Applications De Recherche Scientifique
Anti-inflammatory Properties
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid has been investigated for its anti-inflammatory effects. It acts as an inhibitor of lipoxygenase and cyclooxygenase enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, suggesting therapeutic applications in conditions such as arthritis and asthma.
Histone Deacetylase Inhibition
The compound is also recognized for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a significant role in regulating gene expression, and their inhibition has been linked to various therapeutic effects in cancer treatment and neurodegenerative diseases like Alzheimer’s. Studies indicate that this compound may effectively inhibit HDAC activity, contributing to its anticancer properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly inhibited lipoxygenase activity, leading to reduced levels of leukotrienes, which are potent pro-inflammatory mediators. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Cancer Therapeutics
Research involving animal models indicated that the compound could suppress tumor growth by inducing apoptosis in cancer cells through HDAC inhibition. This finding positions this compound as a promising candidate for further development as an anticancer agent .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Acetohydroxamic Acids
Key structural analogs include compounds from the BWA series () and cytotoxic hydroxamates (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Acetohydroxamic Acid Derivatives
Key Observations:
Substituent Impact on Activity: The 3-phenoxyphenyl group in the target compound mirrors BWA4C’s 3-phenoxy-cinnamyl group, which is critical for 5-LOX inhibition . However, the methyl group in the target compound may reduce metabolic degradation compared to BWA4C’s unsubstituted cinnamyl chain. BWA797C, with a bulky tetrahydro-naphthyl group, shows reduced activity, suggesting steric hindrance may limit enzyme access .
Cytotoxicity vs. Selectivity: The parent acetohydroxamic acid exhibits broad cytotoxicity in proliferating tissues (e.g., bone marrow) due to DNA synthesis inhibition . Structural modifications in the target compound and BWA analogs likely mitigate non-specific toxicity by enhancing target enzyme selectivity.
Comparison with Non-Hydroxamate Phenoxyphenyl Derivatives
Compounds like permethrin () and fluvalinate () share the 3-phenoxyphenyl motif but belong to distinct chemical classes (esters rather than hydroxamates).
Key Observations:
- The 3-phenoxyphenyl group is versatile, contributing to both enzyme inhibition (hydroxamates) and insecticidal activity (esters).
- Hydroxamates like the target compound likely exhibit higher polarity than pyrethroids, influencing their pharmacokinetic profiles.
Mechanistic and Pharmacokinetic Insights
Mechanism of Action
- 5-LOX Inhibition: BWA analogs inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis.
- Cytotoxicity: Unlike simpler hydroxamates (e.g., acetohydroxamic acid), the target compound’s substitutions may reduce non-specific DNA synthesis inhibition, as seen in hydroxyurea derivatives .
Pharmacokinetics
- Metabolism: Methyl and phenoxyphenyl groups may slow hepatic degradation, extending half-life compared to BWA4C .
- Excretion : Hydroxamates are typically excreted renally; structural bulk (e.g., in BWA797C) may reduce clearance rates .
Méthodes De Préparation
Synthetic Routes and Reaction Mechanisms
Intermediate Synthesis: Phenoxyphenyl-Propenyl Backbone
The core structure requires constructing a trans-configured propenyl chain linked to 3-phenoxyphenyl and methyl groups. A Wittig reaction is frequently employed to establish the double bond geometry.
Procedure :
-
3-Phenoxybenzaldehyde is reacted with a methyl-substituted ylide generated from (1-methylprop-2-en-1-yl)triphenylphosphonium bromide under anhydrous conditions .
-
The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding (E)-1-methyl-3-(3-phenoxyphenyl)prop-2-en-1-ol .
-
Oxidation of the alcohol to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) forms 1-methyl-3-(3-phenoxyphenyl)prop-2-en-1-one .
Key Data :
Hydroxamic Acid Formation
The ketone intermediate is converted to the hydroxamic acid via nucleophilic acyl substitution with hydroxylamine.
Procedure :
-
1-Methyl-3-(3-phenoxyphenyl)prop-2-en-1-one is treated with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 hr) .
-
Acetylation of the resulting hydroxamine is performed using acetic anhydride in pyridine at 0–5°C to yield the final product .
Optimization Notes :
-
pH control (7.5–8.5) during hydroxylamine addition prevents over-acetylation .
-
Low-temperature acetylation minimizes N,O-diacetyl byproduct formation .
Alternative Method: Reductive Amination Pathway
A patent (US4988733A) describes a route via reductive amination to install the methyl group .
Procedure :
-
3-Phenoxycinnamaldehyde is condensed with methylamine in methanol, followed by sodium cyanoborohydride reduction to form 1-methyl-3-(3-phenoxyphenyl)prop-2-en-1-amine .
-
The amine is acetylated with acetyl chloride in dichloromethane, followed by oxidation with m-chloroperbenzoic acid (mCPBA) to introduce the hydroxamic acid group .
Key Data :
Stereochemical Control and Analytical Validation
Double Bond Configuration
The E-configuration of the propenyl chain is critical for 5-LOX inhibition . ¹H-NMR analysis of the intermediate ketone shows a characteristic doublet at δ 6.85 ppm (J = 16.2 Hz), confirming trans geometry .
Purity Assessment
-
HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water) .
-
Mass Spectrometry : [M+H]⁺ = 298.2 m/z (theoretical: 298.14) .
Scale-Up and Industrial Considerations
Solubility and Formulation
The compound exhibits poor aqueous solubility (0.12 mg/mL at 25°C) . Formulation strategies include:
Process Optimization
Propriétés
Numéro CAS |
134470-36-3 |
---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-hydroxy-N-[(E)-4-(3-phenoxyphenyl)but-3-en-2-yl]acetamide |
InChI |
InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+ |
Clé InChI |
ZLIVOFMPDUIULQ-VAWYXSNFSA-N |
SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
SMILES isomérique |
CC(/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
SMILES canonique |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
Synonymes |
BW B218C BW-B218C N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.